Cas no 1261846-98-3 (Methyl 6-amino-5-(4-(trifluoromethyl)phenyl)nicotinate)

Methyl 6-amino-5-(4-(trifluoromethyl)phenyl)nicotinate structure
1261846-98-3 structure
商品名:Methyl 6-amino-5-(4-(trifluoromethyl)phenyl)nicotinate
CAS番号:1261846-98-3
MF:C14H11F3N2O2
メガワット:296.244553804398
CID:4983374

Methyl 6-amino-5-(4-(trifluoromethyl)phenyl)nicotinate 化学的及び物理的性質

名前と識別子

    • Methyl 6-amino-5-(4-(trifluoromethyl)phenyl)nicotinate
    • インチ: 1S/C14H11F3N2O2/c1-21-13(20)9-6-11(12(18)19-7-9)8-2-4-10(5-3-8)14(15,16)17/h2-7H,1H3,(H2,18,19)
    • InChIKey: MGFXMFJYFAIDRZ-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=CC(=CC=1)C1C(N)=NC=C(C(=O)OC)C=1)(F)F

計算された属性

  • せいみつぶんしりょう: 296.07726208 g/mol
  • どういたいしつりょう: 296.07726208 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 368
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • ぶんしりょう: 296.24
  • トポロジー分子極性表面積: 65.2

Methyl 6-amino-5-(4-(trifluoromethyl)phenyl)nicotinate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013008570-500mg
Methyl 6-amino-5-(4-(trifluoromethyl)phenyl)nicotinate
1261846-98-3 97%
500mg
790.55 USD 2021-07-04
Alichem
A013008570-250mg
Methyl 6-amino-5-(4-(trifluoromethyl)phenyl)nicotinate
1261846-98-3 97%
250mg
480.00 USD 2021-07-04
Alichem
A013008570-1g
Methyl 6-amino-5-(4-(trifluoromethyl)phenyl)nicotinate
1261846-98-3 97%
1g
1,564.50 USD 2021-07-04

Methyl 6-amino-5-(4-(trifluoromethyl)phenyl)nicotinate 関連文献

Methyl 6-amino-5-(4-(trifluoromethyl)phenyl)nicotinateに関する追加情報

Methyl 6-amino-5-(4-(trifluoromethyl)phenyl)nicotinate

Methyl 6-amino-5-(4-(trifluoromethyl)phenyl)nicotinate, also known by its CAS number 1261846-98-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a nicotinate moiety substituted with an amino group at the 6-position and a trifluoromethylphenyl group at the 5-position. The methyl ester functionality further enhances its chemical properties, making it a versatile molecule for various applications.

The synthesis of Methyl 6-amino-5-(4-(trifluoromethyl)phenyl)nicotinate involves a series of well-established organic reactions, including nucleophilic substitutions, reductions, and esterifications. Recent advancements in synthetic methodologies have allowed for more efficient and scalable production of this compound, which is crucial for its potential large-scale applications in drug development and material science.

One of the most promising areas of research involving this compound is its application in medicinal chemistry. Studies have shown that the trifluoromethylphenyl group imparts unique electronic and steric properties to the molecule, which can be exploited to design bioactive compounds with specific pharmacological profiles. For instance, researchers have investigated its potential as a lead compound in the development of anti-cancer agents, where the amino group plays a critical role in targeting specific cellular pathways.

In addition to its pharmacological applications, Methyl 6-amino-5-(4-(trifluoromethyl)phenyl)nicotinate has also been explored for its role in agrochemicals. The trifluoromethyl group is known to enhance the stability and bioavailability of agrochemicals, making this compound a valuable candidate for the development of new pesticides and herbicides. Recent studies have demonstrated its efficacy in controlling various agricultural pests without adverse effects on non-target organisms.

The structural versatility of this compound also makes it an attractive candidate for materials science applications. The combination of the nicotinate ring with electron-withdrawing groups like the trifluoromethylphenyl moiety can lead to materials with unique electronic properties, which are essential for advanced technologies such as organic electronics and photovoltaics.

From a mechanistic standpoint, the reactivity of Methyl 6-amino-5-(4-(trifluoromethyl)phenyl)nicotinate is influenced by the electron-withdrawing effects of both the trifluoromethyl group and the amino substituent. These effects can modulate the molecule's participation in various chemical reactions, including nucleophilic aromatic substitutions and cross-coupling reactions, which are fundamental to modern organic synthesis.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the amino group significantly alters the electron density distribution across the nicotinate ring, which can be harnessed to design more efficient catalysts or sensors.

In conclusion, Methyl 6-amino-5-(4-(trifluoromethyl)phenyl)nicotinate (CAS No: 1261846-98-3) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, combined with recent research breakthroughs, positions it as a key player in advancing drug discovery, agrochemical development, and materials science.

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